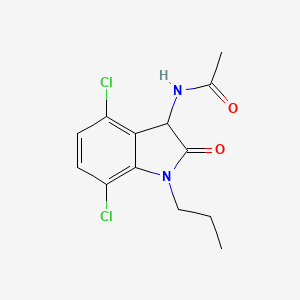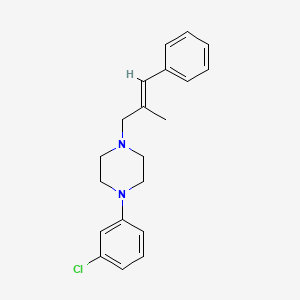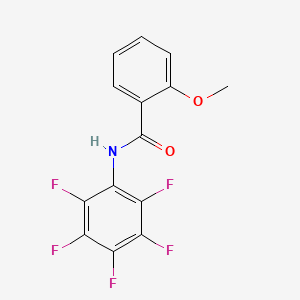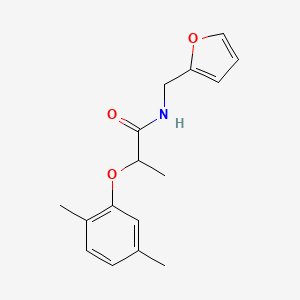
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
描述
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. This inhibition leads to the suppression of tumor cell growth and the inhibition of plant growth.
Biochemical and Physiological Effects:
In addition to its antitumor and herbicidal activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells and to inhibit angiogenesis. In plants, it has been shown to inhibit root growth and to cause chlorosis.
实验室实验的优点和局限性
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it also has some limitations. It is highly toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide. One direction is the further exploration of its antitumor activity and its potential as a cancer treatment. Another direction is the study of its herbicidal activity and its potential as a new herbicide. In material science, it could be studied for its potential use in the synthesis of new materials. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.
科学研究应用
N-(4,7-dichloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have antitumor activity and has been studied as a potential treatment for cancer. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, it has been studied for its potential use in the synthesis of new materials.
属性
IUPAC Name |
N-(4,7-dichloro-2-oxo-1-propyl-3H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-3-6-17-12-9(15)5-4-8(14)10(12)11(13(17)19)16-7(2)18/h4-5,11H,3,6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEBJTVKBBFCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(C2=C(C=CC(=C21)Cl)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4710123.png)


![ethyl 4-[5-(2,4-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4710143.png)

![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4710154.png)
![2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4710155.png)

![8-(2,4-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4710160.png)



![N-[4-(4-morpholinylmethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4710200.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4710218.png)